Sitagliptin impurity 79

Description

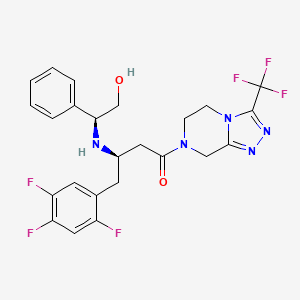

Structure

3D Structure

Properties

Molecular Formula |

C24H23F6N5O2 |

|---|---|

Molecular Weight |

527.5 g/mol |

IUPAC Name |

(3R)-3-[[(1S)-2-hydroxy-1-phenylethyl]amino]-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one |

InChI |

InChI=1S/C24H23F6N5O2/c25-17-11-19(27)18(26)9-15(17)8-16(31-20(13-36)14-4-2-1-3-5-14)10-22(37)34-6-7-35-21(12-34)32-33-23(35)24(28,29)30/h1-5,9,11,16,20,31,36H,6-8,10,12-13H2/t16-,20-/m1/s1 |

InChI Key |

HWYDBEVIJSLSSI-OXQOHEQNSA-N |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N[C@H](CO)C4=CC=CC=C4 |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(CO)C4=CC=CC=C4 |

Origin of Product |

United States |

Origin and Formation Mechanisms of Sitagliptin Impurity 79

Synthetic Pathways and Process-Related Impurity Generation

The synthesis of Sitagliptin (B1680988) is a multi-step process where organic impurities such as starting materials, intermediates, reagents, and by-products can be introduced. nih.gov The Sitagliptin Acid Impurity is a crucial chiral building block, or intermediate, in several established synthetic routes to Sitagliptin. nih.govgoogle.comlookchem.com Its presence in the final API is therefore often process-related.

By-Product Formation in Asymmetric Synthesis of Sitagliptin

The asymmetric synthesis of Sitagliptin is designed to produce the desired (R)-enantiomer with high purity. One of the most efficient modern syntheses involves the asymmetric hydrogenation of a prochiral enamine intermediate. nih.gov While this "second-generation" process is highly efficient, the "first-generation" route and other alternatives often involve the synthesis of the (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid side-chain first, followed by its coupling with the heterocyclic triazolopiperazine portion of the molecule. nih.gov During the synthesis of this chiral β-amino acid intermediate, side reactions or incomplete stereochemical control can lead to the formation of related impurities.

Role of Intermediates and Starting Materials in Impurity Generation

The most direct way for (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid to become a process-related impurity is through its use as a key intermediate. lookchem.com In synthetic strategies that rely on coupling this acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro- ufrgs.brresearcher.lifeacs.orgtriazolo[4,3-a]pyrazine, an incomplete reaction will result in the unreacted acid being carried forward. nih.govgoogle.com

Furthermore, the starting materials used to produce the amino acid intermediate can themselves introduce impurities. For example, one synthetic approach begins with 2,4,5-trifluorophenylacetic acid, which is converted through several steps into the final β-amino acid. nih.govmagtechjournal.com Impurities present in the initial phenylacetic acid or generated during the intermediate steps can persist if not adequately removed by purification.

Impact of Reaction Conditions on Impurity Profile

The reaction conditions during the coupling of the Sitagliptin Acid Impurity with the heterocyclic amine are critical for minimizing impurity formation. The choice of coupling reagents (e.g., EDC, HOBt, oxalyl chloride), base, and solvent can significantly influence the reaction's efficiency and the generation of by-products. nih.govacs.org For instance, studies have shown that the selection of the base can have a high impact on the formation of side products. nih.gov Sub-optimal conditions can lead to incomplete conversion, leaving the Sitagliptin Acid Impurity unreacted in the mixture. Careful optimization of these parameters is necessary to ensure a high yield of Sitagliptin and to keep the level of this key intermediate, as an impurity, below the specified limits. nih.govacs.org

Degradation Mechanisms and Pathways Leading to Sitagliptin Acid Impurity

Sitagliptin can degrade under various stress conditions, including exposure to acid, base, and oxidative environments. researchgate.net The formation of (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a primary outcome of the hydrolytic degradation of the Sitagliptin molecule.

Hydrolytic Degradation Pathways

The central structure of Sitagliptin contains an amide bond linking the (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety to the triazolopiperazine ring. This amide bond is susceptible to hydrolysis, which cleaves the molecule into its two constituent parts. This cleavage results in the formation of the Sitagliptin Acid Impurity. nih.gov

Acid-Catalyzed Degradation

Sitagliptin is particularly susceptible to degradation in acidic conditions. nih.gov Forced degradation studies have demonstrated that when Sitagliptin is exposed to strong acid, the primary degradation pathway is the acid-catalyzed hydrolysis of the amide bond. nih.govresearchgate.net This reaction breaks the Sitagliptin molecule into (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro- ufrgs.brresearcher.lifeacs.orgtriazolo[4,3-a]pyrazine. nih.gov

One study investigated the kinetics of this degradation by exposing a solution of Sitagliptin to 2.5M hydrochloric acid (HCl) at 60°C. The findings from such stress testing are crucial for understanding the stability of the drug. researchgate.net

| Time (Hours) | Sitagliptin Remaining (%) | Degradation Product 1 (Acid Impurity) Formed (%) |

|---|---|---|

| 0 | 100 | 0 |

| 6 | ~70 | ~9 |

Data is based on reported degradation percentages after 6 hours. The study identified two major degradation products; DP1 corresponds to the acid impurity. researchgate.net

This demonstrates that under significant acid stress, a substantial portion of the active drug can convert into the Sitagliptin Acid Impurity, highlighting the importance of controlling pH and storage conditions to maintain the purity and integrity of the pharmaceutical product.

Alkaline Degradation

Sitagliptin has been shown to be susceptible to degradation under alkaline conditions. nih.govscispace.com Studies indicate that exposure to basic solutions, such as sodium hydroxide (B78521), can lead to the formation of several degradation products. scispace.com One study observed partial degradation of Sitagliptin under alkaline conditions, resulting in the formation of three distinct degradation products. scispace.com Another investigation found that the quickest degradation of Sitagliptin occurred in 2 M NaOH. nih.gov While these studies identify the formation of various impurities, the specific generation of Sitagliptin Impurity 79 is not explicitly reported.

Oxidative Degradation Phenomena

Oxidative stress is another critical factor affecting the stability of Sitagliptin. Exposure to oxidizing agents, such as hydrogen peroxide, has been demonstrated to cause significant degradation. nih.govijpsr.com In some cases, Sitagliptin was found to be completely degraded by hydrogen peroxide, leading to the appearance of two degradation products. scispace.com Another study also noted that oxidative conditions yielded significant degradants. ijpsr.com However, the existing literature does not identify this compound as a product of oxidative degradation.

Photolytic Degradation Pathways

Photostability is a crucial attribute for any pharmaceutical compound. Studies on Sitagliptin have shown that it can degrade upon exposure to UV light. nih.govglobalresearchonline.net One study reported that UV irradiation was a stress condition that led to degradation. globalresearchonline.net A detailed study on the photolytic degradation of Sitagliptin identified 14 transformation products, with the primary reaction being the replacement of fluorine atoms on the phenyl ring with hydroxide groups. nih.gov Despite this detailed analysis, the formation of 2-(2,3,6-Trifluorophenyl)acetic acid was not mentioned.

Thermal Degradation Effects

Thermal stability studies are conducted to determine the effect of temperature on a drug substance. Sitagliptin has been subjected to thermal stress in various studies. nih.govscielo.br One study indicated that thermal degradation studies were carried out at 80°C. scielo.br Another study showed that Sitagliptin is thermally stable up to 193°C. mdpi.com While degradation can occur at elevated temperatures, the specific formation of this compound as a result of thermal stress has not been documented in the reviewed literature.

The following table summarizes the general findings on Sitagliptin's degradation under various stress conditions.

| Stress Condition | Observation | Degradation Products Mentioned | Reference |

| Alkaline | Partial to rapid degradation observed. | Three degradation products noted in one study. | nih.govscispace.com |

| Oxidative | Significant to complete degradation. | Two degradation products identified in one study. | nih.govscispace.comijpsr.com |

| Photolytic | Degradation upon UV exposure. | 14 transformation products identified in one study. | globalresearchonline.netnih.gov |

| Thermal | Stable up to 193°C, degradation at higher temperatures. | Specific degradants not consistently detailed. | scielo.brmdpi.com |

Excipient-Drug Interactions and Their Contribution to Impurity Formation

Interactions between the active pharmaceutical ingredient and excipients in a solid dosage form can significantly impact the stability of the drug and lead to the formation of impurities. scirp.org

Mechanistic Studies of Solid-State Interactions

The compatibility of Sitagliptin with various pharmaceutical excipients has been investigated to ensure the stability of its solid dosage forms. nih.gov Differential scanning calorimetry (DSC) has been used as a screening tool to assess these interactions. researchgate.net

Studies have shown that Sitagliptin is compatible with excipients like microcrystalline cellulose, croscarmellose, and pregelatinized starch. researchgate.netresearchgate.net However, interactions have been observed with magnesium stearate, ascorbic acid, and citric acid. researchgate.netresearchgate.net Another study reported potent interactions with fumaric acid, lactose, mannitol, and magnesium stearate, some of which were accelerated by high temperature and humidity. nih.gov The proposed mechanisms for these interactions include the Michael addition with fumaric acid and the Maillard reaction with lactose. nih.gov Despite these compatibility studies, there is no direct evidence in the reviewed literature to suggest that these interactions lead to the formation of this compound.

Advanced Analytical Methodologies for Detection and Characterization of Sitagliptin Impurity 79

Chromatographic Techniques for Separation and Quantification

The accurate detection and quantification of impurities in pharmaceutical products are critical for ensuring their safety and efficacy. For Sitagliptin (B1680988), a variety of chromatographic techniques have been developed to separate and quantify impurities, with a significant focus on "Sitagliptin impurity 79," a potential genotoxic nitrosamine (B1359907) impurity chemically known as 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govmdpi.comtriazolo[4,3-a]pyrazine (NTTP). The choice of technique is often dictated by the impurity's chemical properties and the required sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely employed techniques for the analysis of Sitagliptin and its impurities. bepls.comijpsjournal.com These methods offer high selectivity, sensitivity, and reproducibility for non-volatile and thermally labile compounds like this compound. bepls.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating hydrophobic compounds like Sitagliptin and its related substances. bepls.com UPLC, with its use of smaller particle size columns, provides faster analysis times and improved resolution compared to traditional HPLC.

The development of a robust HPLC or UPLC method for this compound involves a systematic approach to optimize the separation of the impurity from the active pharmaceutical ingredient (API) and other potential degradation products. Key considerations in method development include the selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

For instance, one strategy involved using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govijarmps.org The pH of the aqueous phase is a critical parameter that is adjusted to achieve optimal separation. ijarmps.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to ensure the effective separation of all components. researchgate.netijpsr.com

During development, various columns like C8, C18, and phenyl columns, along with different pH conditions for the mobile phase (acidic, basic, and neutral), have been tested. nih.gov However, for trace-level quantification of the nitrosamine impurity, standard HPLC methods with UV detection were found to be insufficient, leading to the development of more sensitive UPLC-MS/MS methods. nih.gov

Table 1: Example of Chromatographic Conditions for Sitagliptin Impurity Analysis

| Parameter | Condition 1 (RP-HPLC) | Condition 2 (UPLC-MS/MS) |

|---|---|---|

| Column | Develosil ODS HG-5 RP C18 (15 cm x 4.6 mm, 5µm) | Kromasil-100, C18 (100 mm × 4.6 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile : (0.05M) Phosphate buffer (pH 2.8) (70:30 v/v) | A: 0.12% Formic acid in water B: Methanol |

| Flow Rate | 1.0 ml/min | 0.6 mL/min |

| Detection | UV at 255 nm | Triple Quadrupole Mass Spectrometry |

Once a method is developed, it must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. nih.govnih.gov Validation involves assessing several key parameters:

Specificity : This ensures that the method can accurately measure the analyte in the presence of other components, such as impurities, degradation products, and matrix components. For this compound, specificity is demonstrated by the absence of interference from the main drug substance or other impurities at the retention time of the target impurity. nih.gov

Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte. For this compound, linearity has been demonstrated in ranges such as 0.005 to 0.06 ppm with a correlation coefficient (R²) greater than 0.99. nih.govnih.gov Another method showed linearity over a concentration range of 0.098-0.925 ppm with a correlation coefficient >0.998. nih.gov

Accuracy : This refers to the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample and the percentage recovered is calculated. For this compound, recovery values are typically expected to be within 80% to 120%. nih.govmdpi.comnih.gov

Precision : This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). For the analysis of this compound, method precision and intermediate precision RSD values were found to be 2.8% and 3.2%, respectively, which is well within the acceptable limit of ≤10.0%. nih.gov

Detection Limit (LOD) and Quantitation Limit (LOQ) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. For the highly sensitive detection of this compound, an LOD of 0.002 ppm and an LOQ of 0.005 ppm have been achieved. nih.govnih.gov Another method reported an LOQ of 0.098 ppm. nih.gov

Robustness : This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Robustness is evaluated by making small changes to parameters like flow rate, mobile phase composition, and column temperature. ijpsr.com

Table 2: Summary of Method Validation Results for this compound

| Validation Parameter | Acceptance Criteria | Reported Results |

|---|---|---|

| Linearity (R²) | > 0.99 | > 0.99 nih.govnih.gov |

| Accuracy (% Recovery) | 80% - 120% | Within 80% - 120% nih.govmdpi.comnih.gov |

| Method Precision (% RSD) | ≤ 10.0% | 2.8% nih.gov |

| Intermediate Precision (% RSD) | ≤ 10.0% | 3.2% nih.gov |

| LOD | N/A | 0.002 ppm nih.govnih.gov |

| LOQ | N/A | 0.005 ppm nih.govnih.gov |

A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient due to degradation. It must also be able to separate and quantify any degradation products. To develop such a method for Sitagliptin, forced degradation studies are performed where the drug substance is subjected to stress conditions like acid and alkaline hydrolysis, oxidation, heat, and photolysis. ijpsr.com

The goal is to generate potential degradation products and ensure that the analytical method can separate them from the parent drug and any process impurities, including impurity 79. Successful separation of the drug from degradation products formed under these stress conditions demonstrates the method's specificity and stability-indicating nature. For example, a stability-indicating RP-HPLC method was developed that could separate Sitagliptin from its degradation products and three other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. globalresearchonline.net While it is a valuable tool for impurity profiling in many pharmaceuticals, attempts to use GC-MS for the analysis of this compound (NTTP) have been unsuccessful. nih.gov

Development trials using a GC-MS/MS system with an EI ion source resulted in very poor fragmentation and ionization of the impurity. nih.gov Even with a mid-polar column (USP phase G43), no peak response was observed for the impurity. nih.gov This suggests that this compound is not sufficiently volatile or thermally stable for GC-MS analysis, making this technique unsuitable for its quantification at the required low levels. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most powerful and preferred technique for the quantification of trace-level genotoxic impurities like this compound. nih.govmdpi.com This is due to its exceptional sensitivity and specificity. The literature indicates that while HPLC with UV detection is suitable for general impurity profiling, it lacks the sensitivity needed for quantifying potentially mutagenic nitrosamines at the parts-per-million (ppm) or parts-per-billion (ppb) level. nih.govmdpi.com

A highly sensitive and reproducible UHPLC-MS/MS method was specifically developed to quantify the 7-nitroso impurity in Sitagliptin. nih.govnih.gov The method utilizes a triple quadrupole mass spectrometer, which provides excellent specificity through Multiple Reaction Monitoring (MRM). mdpi.com In MRM mode, a specific precursor ion (Q1) of the impurity is selected and fragmented, and then a specific product ion (Q3) is monitored. For the 7-nitroso impurity, the transition of m/z 221.9 → 191.9 is used for quantification. nih.govmdpi.com This high specificity ensures that there is no interference from the drug substance or other components in the sample matrix. nih.govmdpi.com

The use of electrospray ionization (ESI) in positive mode is common for this type of analysis. mdpi.comnih.gov The sensitivity of these LC-MS/MS methods allows for the detection and quantification of the impurity at extremely low levels, which is crucial for controlling genotoxic impurities within regulatory limits. nih.govmdpi.com

Application in Trace Impurity Detection

The detection of impurities at trace levels, particularly those that may be genotoxic, is a significant challenge in pharmaceutical analysis. nih.gov For Sitagliptin, advanced analytical techniques are required to quantify impurities that may be present in minute quantities. researchgate.net High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), provide the necessary sensitivity and specificity for this purpose. researchgate.netglobalresearchonline.net

A study focused on a potential genotoxic nitrosamine impurity in Sitagliptin, 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govworldwidejournals.comsynzeal.com triazolo [4,3-a] pyrazine, led to the development of a highly sensitive ultra-performance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) method. nih.gov This method demonstrated the capability to detect the impurity at parts-per-million (ppm) and even parts-per-billion (ppb) levels. nih.gov The validation of this method, in accordance with International Council for Harmonisation (ICH) guidelines, established its specificity, linearity, accuracy, and precision for detecting the impurity at trace concentrations. nih.gov Similarly, another UPLC-MS/MS procedure was developed for the nitrosamine impurity nitroso-STG-19 (NTTP), which was found to be a degradation impurity in Sitagliptin tablets. rsc.org

These methods exemplify the advanced analytical approaches necessary for controlling potentially harmful impurities at trace levels in Sitagliptin. The achieved limits of detection (LOD) and quantification (LOQ) underscore the sensitivity of modern instrumentation in pharmaceutical quality control. nih.govrsc.orgresearchgate.net

Performance of Analytical Methods for Trace Impurity Detection in Sitagliptin

| Method | Impurity | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Correlation Coefficient (R²) | Source |

|---|---|---|---|---|---|---|

| UHPLC-MS/MS | 7-nitroso impurity | 0.002 ppm | 0.005 ppm | 0.005 - 0.06 ppm | > 0.99 | nih.gov |

| UPLC-MS/MS | Nitroso-STG-19 (NTTP) | Not Reported | 56 ppb (0.056 ng/mL) | Not Reported | 0.9998 | rsc.org |

| HPLC-MS | Genotoxic Impurities | 0.6 ppm | 1.8 ppm | Not Reported | > 0.999 | researchgate.net |

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of pharmaceutical compounds and their impurities. nih.gov For Sitagliptin and its related substances like impurity 79, methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information. ijpsr.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Interaction Studies

FT-IR spectroscopy is a powerful tool for identifying functional groups and investigating the solid-state characteristics of pharmaceutical compounds. researchgate.netwisdomlib.org By analyzing the vibrational frequencies of bonds within a molecule, FT-IR can be used to compare different crystalline forms of Sitagliptin, such as the phosphate monohydrate, anhydrous, and base forms. researchgate.net This technique is valuable for characterizing the raw material and detecting polymorphic transformations. researchgate.net In the context of impurity analysis, FT-IR can help in identifying the functional groups present in an unknown impurity, providing crucial data that, when combined with other analytical techniques, contributes to its structural confirmation. wisdomlib.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including pharmaceutical impurities. ijpsr.com A combination of one-dimensional and two-dimensional NMR experiments (¹H NMR, ¹³C NMR, etc.) provides detailed information about the chemical environment of atoms and their connectivity within a molecule. nih.gov

For fluorinated compounds like Sitagliptin and many of its impurities, ¹⁹F NMR is a particularly powerful and sensitive tool. nih.govrsc.org The high sensitivity and wide chemical shift range of the ¹⁹F nucleus make it an excellent probe for quantitative analysis and structural characterization. rsc.orgresearchgate.net Studies have demonstrated the use of ¹⁹F-NMR for the rapid and reproducible quantitative analysis of Sitagliptin. rsc.org Furthermore, techniques like high-resolution mass spectrometry and ¹H-NMR spectroscopy have been successfully used to characterize degradation-related impurities of Sitagliptin that were isolated using semi-preparative HPLC. ijpsr.com This integrated approach, combining separation with advanced spectroscopic analysis, is essential for the definitive structural assignment of impurities like this compound. nih.govijpsr.com

Impurity Profiling and Fingerprinting Strategies

Impurity profiling is the process of identifying and quantifying the various impurities present in a drug substance. worldwidejournals.comresearchgate.net This process is a regulatory requirement and is fundamental to controlling the quality of APIs. worldwidejournals.com For Sitagliptin, impurity profiling involves the use of stability-indicating analytical methods, primarily HPLC and LC-MS, to detect and characterize process-related impurities and degradation products. researchgate.net These strategies create a unique chemical "fingerprint" for the API, ensuring batch-to-batch consistency and safety.

Control and Mitigation Strategies for Sitagliptin Impurity 79 in Pharmaceutical Processes

Process Optimization and Engineering for Impurity Minimization

Minimizing the formation of impurities at the source is the most effective strategy for controlling them in the final API. This involves a deep understanding of the reaction mechanism and the impact of various process parameters on the impurity profile.

The synthetic pathway chosen for an API has a profound impact on the types and levels of impurities generated. For Sitagliptin (B1680988), several synthetic generations have been developed, with later iterations focusing on efficiency, safety, and impurity reduction. rsc.org A rational approach to synthesis design involves selecting routes that avoid problematic reagents or intermediates that could lead to the formation of impurities like Sitagliptin impurity 79.

Key developments in the synthesis of Sitagliptin have focused on improving atom economy and reducing waste, which often correlates with a cleaner impurity profile. For example, the second-generation Merck process involves a three-step, one-pot synthesis to create the dehydrositagliptin intermediate, which is then asymmetrically hydrogenated. rsc.org This streamlined process minimizes intermediate isolations, thereby reducing the opportunities for side reactions and impurity formation. By carefully selecting starting materials and designing a convergent synthesis, the carryover of unreacted materials or precursors related to Impurity 79 can be significantly reduced. researchgate.net

Approaches to minimize impurities during synthesis include:

Convergent Synthesis: Designing routes where key fragments are synthesized separately and then combined late in the process can help control the impurity profile of each fragment before the final coupling step.

Use of High-Purity Starting Materials: Ensuring the purity of precursors that could potentially lead to the formation of this compound is a fundamental control measure.

Biocatalysis and Enzymatic Reactions: Multi-enzyme cascade systems have been developed for the synthesis of Sitagliptin intermediates. nih.gov These reactions are highly specific and are conducted under mild conditions, which can significantly reduce the formation of by-products compared to traditional chemical methods.

Once a synthetic route is established, the precise control of reaction parameters is essential for minimizing the generation of this compound. Each step in the synthesis must be optimized to maximize the yield of the desired product while suppressing side reactions.

Several reaction parameters are critical in controlling impurity formation:

Temperature: In the synthesis of dehydrositagliptin, the reaction temperature was found to be a critical parameter. Raising the temperature to 58 °C allowed the desired product to crystallize directly from the reaction mixture, enabling its isolation in high purity through simple filtration. rsc.org

pH and Buffer Systems: In enzymatic reactions for producing Sitagliptin intermediates, pH and the choice of buffer system were optimized to enhance enzyme specificity and reaction conversion, thereby minimizing side products. nih.gov

Pressure: During the asymmetric hydrogenation step, which is common in modern Sitagliptin syntheses, hydrogen pressure is a key variable. Optimization studies have identified optimal pressure ranges (e.g., 30 bar) to achieve high conversion and enantioselectivity, which indirectly controls related impurities. researchgate.net

Solvent Selection: The choice of solvent can influence reaction pathways and impurity formation. Studies have shown that for certain steps, methanol (B129727) outperforms other solvents in achieving high conversion rates. researchgate.net

Catalyst Loading: In catalytic steps like hydrogenation, the catalyst loading is optimized to ensure complete conversion of the starting material, preventing it from becoming an impurity in the final product. researchgate.net

| Parameter | Process Step | Optimized Condition | Impact on Impurity Control |

|---|---|---|---|

| Temperature | Enamine Formation | 58 °C | Allows for direct crystallization of the intermediate, improving purity. rsc.org |

| pH | Enzymatic Biotransformation | pH 8.0 (Tris-HCl Buffer) | Optimizes enzyme activity for higher conversion to the desired product. nih.gov |

| Pressure | Asymmetric Hydrogenation | 30 bar H₂ | Maximizes conversion and enantiomeric excess, reducing unreacted starting material. researchgate.net |

| Solvent | Asymmetric Hydrogenation | Methanol | Found to provide superior conversion compared to other screened solvents. researchgate.net |

Purification Technologies for Impurity Rejection

Even with an optimized process, trace levels of impurities may form. Therefore, robust purification technologies are required to remove this compound and other related substances to meet the stringent purity requirements for APIs.

Crystallization is a powerful and widely used technique for purifying pharmaceutical intermediates and the final API. It is highly effective in removing impurities by selectively precipitating the desired compound from a solution, leaving impurities behind in the mother liquor. For Sitagliptin, the final product is often isolated as a phosphate (B84403) monohydrate salt, a stable crystalline form. rsc.orggoogle.com

The effectiveness of crystallization depends on several factors:

Solvent System: The choice of solvent is crucial. The target compound should have high solubility at elevated temperatures and low solubility at lower temperatures in the chosen solvent, while the impurity should remain soluble. For Sitagliptin salts, various solvent systems have been employed, including isopropanol/water, methanol, and ethyl acetate (B1210297). google.comepo.org

Anti-Solvents: An anti-solvent, in which the target compound is poorly soluble, can be added to a solution to induce crystallization and improve yield. Ethyl acetate and methyl tert-butyl ether (MTBE) have been mentioned as potential anti-solvents in the purification of Sitagliptin salts. epo.orgepo.org

Recrystallization: Multiple crystallization steps can be performed to achieve very high purity. For instance, Sitagliptin hydrochloride has been recrystallized from ethanol (B145695) to achieve a purity of 99.99%. epo.org Similarly, the final Sitagliptin product is often recrystallized to upgrade its enantiomeric excess to >99%. rsc.org

| Sitagliptin Form | Solvent(s) | Purpose | Reference |

|---|---|---|---|

| Sitagliptin Phosphate Monohydrate | Isopropanol / Water | Primary crystallization of the final salt form. | google.com |

| Sitagliptin Hydrochloride | Ethanol | Recrystallization to achieve high purity (99.99%). | epo.org |

| Sitagliptin Succinate Salt | Ethyl Acetate | Purification to remove traces of other polymorphic forms. | epo.org |

| Sitagliptin Base | Isopropanol / Isopropyl Acetate | Crystallization of the phosphate salt by adding phosphoric acid. | google.com |

When crystallization is insufficient to remove a specific impurity, or for purifying non-crystalline intermediates, preparative chromatography is employed. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

A preparative High-Performance Liquid Chromatography (HPLC) method has been described for the separation and purification of a Sitagliptin impurity. google.com Key parameters for such a separation include:

Stationary Phase: Reversed-phase columns, such as C18, are commonly used for the separation of Sitagliptin and its impurities. nih.govijpsr.com

Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. For a preparative separation, a mobile phase consisting of an aqueous solution with 0.1% trifluoroacetic acid and acetonitrile (B52724) was used in an isocratic elution mode. google.com

Detection: UV detectors are commonly used, with wavelengths set to where the compounds have significant absorbance (e.g., 210 nm and 254 nm). google.com

While highly effective, preparative chromatography is often more costly and complex to scale up than crystallization, making it a secondary choice for large-scale manufacturing, typically reserved for removing particularly challenging impurities.

Liquid-Liquid Extraction: This technique is used throughout the synthesis work-up to separate the desired product from unreacted starting materials, reagents, and water-soluble by-products. The process involves partitioning the compound of interest between two immiscible liquid phases. For example, after certain reaction steps, the pH of the aqueous mixture containing Sitagliptin is adjusted, and the free base is extracted into an organic solvent like ethyl acetate or dichloromethane. rsc.orggoogle.com This step can effectively remove highly polar or non-polar impurities.

Washing/Treatments: The organic layer containing the product is often washed with acidic, basic, or neutral aqueous solutions to remove residual reagents or by-products. Washes with dilute HCl and sodium bicarbonate solutions are common procedures in Sitagliptin synthesis to purify the organic extract before solvent removal. google.com

Charcoal Treatment: Activated charcoal can be used to treat solutions to remove colored impurities and other minor by-products through adsorption before the final crystallization step. google.com

These technologies, when used in combination, form a comprehensive strategy to ensure that this compound and other process-related impurities are effectively controlled and removed, resulting in an API that meets all regulatory and quality standards. scispace.com

In-Process Controls and Quality Assurance Integration

In-process controls (IPCs) are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure that intermediates and the final API conform to their specifications. The integration of these controls with a robust Quality Assurance (QA) system is fundamental for managing impurities like this compound.

The primary strategy for controlling starting material-related impurities is to prevent their entry into the final product through stringent specifications for raw materials and effective purification of intermediates. up.pt The QA system ensures that all procedures are followed and documented, providing oversight for the entire manufacturing process.

A key component of this integration is the use of validated analytical methods to detect and quantify impurities at various stages. researchgate.net High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its sensitivity and specificity. ijarmps.orgijpsjournal.comijcsrr.org The validation of these analytical methods is performed according to International Council for Harmonisation (ICH) guidelines to ensure their reliability. ijarmps.orgijpsjournal.com

The table below illustrates typical validation parameters for an HPLC method designed to quantify a process-related impurity like this compound.

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Specificity | The method must differentiate the impurity from Sitagliptin and other related substances. No interference at the impurity's retention time. | Peak purity of analyte peak is greater than 990; no co-elution observed. |

| Linearity (Correlation Coefficient, R²) | R² ≥ 0.999 | 0.9998 over a range of 0.5-5.0 µg/mL. |

| Accuracy (% Recovery) | Recovery between 98.0% and 102.0%. | Average recovery of 100.5%. |

| Precision (% RSD) | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD of 1.2% for six replicate injections. |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3:1. | 0.09 µg/mL. ijarmps.org |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10:1. | 0.27 µg/mL. ijarmps.org |

By integrating such validated analytical methods as IPCs, manufacturers can monitor the level of this compound after critical steps, such as the initial coupling reaction involving its isomer or subsequent purification stages. If an IPC result falls outside the predefined limits, the QA system triggers an investigation and corrective actions before the process continues, preventing the propagation of the impurity into the final API.

Development of Impurity Control Strategies in Manufacturing

A comprehensive impurity control strategy is developed throughout the lifecycle of the drug product, grounded in scientific understanding and risk management principles as outlined in ICH guidelines. gmp-compliance.org The goal is to ensure that the manufacturing process is well-understood and capable of consistently producing Sitagliptin of the required purity.

The development of a control strategy for a starting material like this compound involves several key elements:

Risk Assessment: Identifying the potential for the impurity to be carried through the synthetic process into the final API. This involves evaluating the reactivity of the impurity in subsequent steps and its potential to be purged during purification processes (e.g., crystallization, chromatography).

Starting Material Specification: Establishing stringent acceptance criteria for the quality of 2,4,5-Trifluorophenylacetic Acid. This includes setting a specific limit for isomeric impurities like 2,3,6-Trifluorophenylacetic Acid (Impurity 79).

Process Parameter Control: Identifying Critical Process Parameters (CPPs) that impact the removal of the impurity. For example, the temperature, solvent ratio, and cooling rate during a crystallization step can significantly affect its purging efficiency.

Process Validation: Demonstrating that the manufacturing process, when operated within the established parameters, consistently controls the impurity to the desired level. This involves analyzing multiple batches to show reproducibility. researchgate.net

The control strategy is a dynamic set of controls derived from both product and process understanding. The table below provides an illustrative example of a control strategy applied to a critical purification step designed to remove residual starting materials and related impurities.

| Control Point | Parameter to be Controlled | Control Limit | Rationale & Monitoring |

|---|---|---|---|

| Raw Material Acceptance | Purity of 2,4,5-Trifluorophenylacetic Acid | Impurity 79 ≤ 0.10% | Prevents introduction of excessive levels of isomeric impurity. Monitored by HPLC analysis of incoming raw material. |

| Intermediate Crystallization (Post-Coupling Step) | Crystallization Solvent Ratio (e.g., Ethanol:Water) | 3:1 (±0.2) | Optimized to maximize the solubility of the impurity while minimizing the solubility of the desired intermediate, ensuring effective purging. Monitored by process automation and operator checks. |

| Intermediate Crystallization (Post-Coupling Step) | Cooling Rate | 5°C per hour | A controlled cooling rate promotes the formation of a pure crystal lattice, excluding impurities. Monitored by automated temperature probes. |

| In-Process Control (IPC) on Isolated Intermediate | Level of Impurity 79 | Alert Limit: ≤ 0.08% Action Limit: ≤ 0.10% | Ensures the purification step was successful before proceeding. Monitored by QA-approved HPLC method. An Action Limit excursion triggers a formal investigation. |

Through the systematic development and implementation of such control strategies, pharmaceutical manufacturers can ensure that impurities like this compound are effectively controlled, leading to a final API that consistently meets the high standards required for patient use.

Regulatory Science and Compliance for Pharmaceutical Impurities

Pharmacopoeial Standards for Impurity Specifications

Pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), play a crucial role in setting standards for drug quality. knorspharma.com They provide general chapters and specific monographs that outline methodologies and acceptance criteria for impurity testing. knorspharma.com These standards are legally recognized and help ensure that pharmaceutical products are of the required quality.

Monographs for specific drug substances and products often list known impurities and their acceptance limits. usp.org For example, the USP monograph for sitagliptin (B1680988) tablets specifies limits for certain degradation-related impurities. nih.gov To support this testing, pharmacopoeias provide official impurity reference standards. knorspharma.comusp.org The USP, for instance, offers a portfolio of Pharmaceutical Analytical Impurities (PAIs) that can be used to accurately identify and quantify impurities during drug development and quality control. usp.org The Ph. Eur. has proactively adopted the principles of the ICH Q3A/B guidelines into its general chapters and monographs to ensure a harmonized approach to controlling specified and unspecified impurities. biopharminternational.comeuropa.eu

Global Harmonization of Impurity Control Standards

Global harmonization of standards for pharmaceutical impurities is essential for public health and the pharmaceutical industry. The ICH has been the leading force in this effort, creating a unified set of technical guidelines that are implemented by regulatory authorities across the globe. biopharminternational.comich.org This harmonization ensures that medicines are developed and registered to the same high standards of quality, safety, and efficacy worldwide. edqm.eu

In addition to the ICH, other bodies contribute to harmonization. The Pharmacopoeial Discussion Group (PDG), which includes the USP, Ph. Eur., and the Japanese Pharmacopoeia, works to harmonize pharmacopoeial standards, including excipient monographs and general chapters. biopharminternational.com The World Health Organization (WHO) also promotes harmonization through the development of Good Pharmacopoeial Practices (GPhP), which provide guidance on the design and maintenance of pharmacopoeial standards. edqm.eu These collaborative efforts reduce the need for manufacturers to perform duplicative testing to meet different regional requirements, streamlining the global drug development and approval process. biopharminternational.com

Regulatory Expectations for Impurity Qualification and Control Strategy Justification

Regulatory agencies expect a thorough justification for the control strategy for impurities in any new drug application. This begins with comprehensive impurity profiling to identify and quantify the impurities present in a drug substance and drug product. nih.govworldwidejournals.com Manufacturers must provide a rationale for the inclusion or exclusion of specific impurities in the final specification. ich.org

This justification should include a discussion of the impurity profiles observed in batches used for safety and clinical studies compared to the profile of batches manufactured by the proposed commercial process. ich.orgxinfuda-group.com Any differences must be discussed and justified. The analytical methods used to measure impurities must be validated according to ICH Q2 guidelines to demonstrate they are suitable for their intended purpose. slideshare.net

"Qualification" is the process of gathering and evaluating data to establish the biological safety of an impurity at a specified level. nih.gov If an impurity is present at a level higher than the qualification threshold outlined in ICH Q3A or Q3B, it must be qualified. youtube.com This can be achieved by demonstrating that the impurity was also present at a similar or higher level in safety and clinical study batches, or through dedicated toxicological studies. A well-documented and scientifically sound control strategy is a cornerstone of a successful regulatory submission.

Advanced Research Directions and Future Perspectives in Impurity Science Relevant to Sitagliptin Impurity 79

Computational Chemistry and Predictive Modeling for Impurity Formation

The paradigm of pharmaceutical development is increasingly shifting towards predictive, model-based approaches to anticipate and control challenges like impurity formation. Computational chemistry offers a powerful toolkit to understand the molecular-level events that lead to the generation of impurities such as Sitagliptin (B1680988) Impurity 79.

In Silico Prediction of Degradation Pathways and By-Products

In silico, or computational, models are instrumental in predicting the degradation pathways of a drug substance under various stress conditions. researchgate.net By simulating conditions such as acid/base hydrolysis, oxidation, and photolysis, these models can forecast the formation of potential degradants. For Sitagliptin, computational software can map the electronic and steric properties of the molecule to identify labile bonds susceptible to cleavage.

For instance, the formation of Sitagliptin Impurity 79 (2,3,6-Trifluorophenylacetic Acid) likely involves the cleavage of the bond connecting the trifluorophenylacetyl group to the main piperazine (B1678402) structure of the Sitagliptin molecule. Predictive software can simulate the reaction kinetics and thermodynamics of such degradation pathways, providing insights into the likelihood and rate of formation of this specific impurity under different pH and temperature conditions. This predictive capability allows for the proactive development of formulations and storage conditions that minimize degradation.

Table 1: Hypothetical In Silico Prediction of Sitagliptin Degradation Products

| Stress Condition | Predicted Degradation Pathway | Key Predicted Impurities | Risk of Forming Impurity 79 |

|---|---|---|---|

| Acid Hydrolysis | Cleavage of amide bond | This compound, Amine fragments | High |

| Base Hydrolysis | Cleavage of amide bond | This compound, Amine fragments | Moderate |

| Oxidation | Oxidation of piperazine ring | N-oxide derivatives | Low |

| Photolysis (UV Exposure) | Radical-mediated cleavage | Various fragmentation products | Low to Moderate |

Modeling of Impurity-Excipient Interactions

Drug products are complex mixtures of the active pharmaceutical ingredient (API) and various excipients. Interactions between the API, or its impurities, and these excipients can significantly impact product stability. Molecular modeling techniques, such as molecular docking and dynamics simulations, can predict the potential for interactions between this compound and common pharmaceutical excipients.

For example, the carboxylic acid group of Impurity 79 could engage in hydrogen bonding or ionic interactions with basic excipients or metal stearates (e.g., magnesium stearate). Computational models can calculate the binding energies and preferred interaction sites, helping to identify excipients that may either stabilize or destabilize the formulation by interacting with the impurity. This knowledge is crucial for selecting inert and compatible excipients during formulation development, thereby preventing unforeseen stability issues.

Novel Analytical Technologies for Ultra-Trace Impurity Detection and Characterization

The control of pharmaceutical impurities, particularly those with potential genotoxicity, requires highly sensitive analytical methods capable of detection at parts-per-million (ppm) or even parts-per-billion (ppb) levels. mdpi.com For an impurity like this compound, which may be present at trace levels, advanced analytical technologies are indispensable.

Recent advancements have moved beyond traditional High-Performance Liquid Chromatography (HPLC) to more powerful techniques. globalresearchonline.netijcsrr.org Ultra-Performance Liquid Chromatography (UPLC) coupled with Tandem Mass Spectrometry (MS/MS) is a leading technology for this purpose. bohrium.comnih.govnih.gov UPLC systems use smaller particle-size columns, enabling higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. researchgate.net When coupled with a triple quadrupole mass spectrometer, the method provides exceptional specificity and allows for precise quantification of impurities at extremely low concentrations. mdpi.com For Sitagliptin, a UPLC-MS/MS method can be developed to specifically target and quantify Impurity 79, with a limit of detection (LOD) and limit of quantification (LOQ) well below the required reporting thresholds. mdpi.comnih.gov

Other emerging technologies include High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) systems, which provide highly accurate mass measurements. This allows for the confident identification of unknown impurities by determining their elemental composition.

Table 2: Comparison of Analytical Technologies for Detection of this compound

| Technology | Typical Sensitivity (LOQ) | Specificity | Application for Impurity 79 |

|---|---|---|---|

| HPLC-UV | ~0.05% (~500 ppm) | Moderate | Routine quality control, quantification at higher levels. |

| UPLC-UV | ~0.01% (~100 ppm) | High | Improved resolution and faster routine analysis. |

| LC-MS | ~1-10 ppm | High | Identification and confirmation of impurity structure. |

| UPLC-MS/MS | <1 ppm (ppb levels) | Very High | Ultra-trace quantification for genotoxic assessment and rigorous quality control. mdpi.comnih.gov |

| GC-MS | ppm levels | High | Suitable if the impurity is volatile or can be derivatized. |

Application of Quality by Design (QbD) Principles in Impurity Control

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. bohrium.com Applying QbD principles is crucial for effectively managing impurities like this compound.

The QbD process for impurity control involves several key steps:

Define a Quality Target Product Profile (QTPP): This includes defining the acceptable level for specific impurities based on safety and regulatory guidelines.

Identify Critical Quality Attributes (CQAs): For the drug substance, the level of Impurity 79 would be a CQA, as it is a characteristic that must be within an appropriate limit to ensure product quality.

Conduct Risk Assessment: This step identifies and ranks process parameters and material attributes that could impact the formation of Impurity 79. For example, the temperature, pH, and duration of a particular synthesis step could be critical process parameters (CPPs).

Establish a Design Space: Through experimentation (Design of Experiments, DoE), a multidimensional combination of process parameters is defined that has been demonstrated to provide assurance of quality. For instance, a design space could be established that defines the temperature and pH ranges within which the formation of Impurity 79 is consistently kept below the acceptance limit.

Implement a Control Strategy: This is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. The strategy would include controls on starting materials, in-process controls, and final specifications for Sitagliptin, with a specific limit for Impurity 79. europa.eu

By using a QbD approach, manufacturers can build quality into the process, moving from a reactive "testing to approve" model to a proactive "building to approve" model, ensuring that impurities like this compound are understood and robustly controlled.

Green Chemistry Approaches for Sustainable Impurity Management

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This philosophy is highly relevant to impurity management, as cleaner and more efficient synthesis routes often result in a purer product with fewer impurities.

In the context of Sitagliptin, significant advances have been made in developing greener manufacturing processes. nih.gov The original synthesis involved multiple steps and reagents, whereas newer generations of the synthesis utilize biocatalysis. epa.gov For example, the use of an engineered transaminase enzyme allows for the direct conversion of a ketone precursor to the desired chiral amine of Sitagliptin in a highly selective manner. epa.govgoogle.comresearchgate.netrsc.org

These enzymatic processes offer several advantages for impurity management:

High Selectivity: Enzymes operate with high chemo-, regio-, and stereoselectivity, which drastically reduces the formation of side products and related-substance impurities.

Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at ambient temperature and pressure, which prevents the thermal degradation that can occur under harsh chemical conditions.

Reduced Waste: These processes significantly reduce waste streams and eliminate the need for heavy metal catalysts, which can be a source of inorganic impurities. researchgate.netepa.gov

Q & A

Q. What are the common analytical techniques for detecting and quantifying Sitagliptin Impurity 79 in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) is widely used for impurity profiling. Ultraperformance liquid chromatography (UPLC) with triple quadrupole MS provides higher sensitivity and resolution, particularly for low-abundance impurities like 7-Nitroso derivatives, as demonstrated by retention time (3.95 min) and peak intensity analysis . Capillary zone electrophoresis (CZE) is an alternative for simultaneous quantification in complex matrices, such as plasma or combination drug products .

Q. How does Impurity 79 form during Sitagliptin synthesis, and what are its structural characteristics?

- Methodological Answer : Impurity 79 is likely a nitroso derivative formed via oxidation or nitrosation during synthesis. Structural elucidation using nuclear magnetic resonance (NMR) and high-resolution MS (HRMS) is critical to confirm its identity. The nitroso group (O=N) adjacent to a fluorine-substituted carbon distinguishes it from the parent compound, as shown in its chemical structure . Stability studies under forced degradation conditions (e.g., heat, light, pH extremes) can simulate formation pathways .

Q. What regulatory guidelines govern the control of Impurity 79 in Sitagliptin formulations?

- Methodological Answer : The International Council for Harmonisation (ICH) Q3A/B guidelines mandate impurity thresholds (<0.10% for unidentified impurities). For enantiomeric impurities like the undesired (S)-enantiomer, chiral chromatography with polysaccharide-based columns is recommended to ensure compliance with ICH Q6A specifications .

Advanced Research Questions

Q. What challenges arise in developing enantioselective methods for quantifying chiral impurities in Sitagliptin?

- Methodological Answer : Enantiomers share identical physical properties, necessitating chiral stationary phases (CSPs) for separation. Method optimization involves screening CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and mobile phase additives (e.g., hexane-isopropanol with 0.1% diethylamine) to achieve baseline resolution. Validation parameters (linearity, precision, LOD/LOQ) must meet ICH Q2(R1) criteria, as demonstrated in bulk drug analyses .

Q. How can researchers resolve contradictory data between impurity quantification methods (e.g., HPLC vs. UPLC-MS)?

- Methodological Answer : Discrepancies may stem from matrix effects, ionization suppression in MS, or column selectivity differences. Cross-validation using orthogonal methods (e.g., HPLC-UV vs. UPLC-MS/MS) and statistical tools (Bland-Altman plots) helps identify systematic errors. For example, UPLC-MS/MS’s superior specificity reduces false positives in complex biological samples .

Q. What experimental designs are optimal for assessing the environmental impact of Impurity 79?

- Methodological Answer : Predicted Environmental Concentration (PEC) models incorporate excretion rates (79% unchanged Sitagliptin in urine) and wastewater treatment efficiency. Risk assessment via PEC/PNEC ratios requires ecotoxicity data (e.g., algae or Daphnia magna assays) to determine no-effect concentrations. A PEC/PNEC ratio <1 (e.g., 5.5 × 10⁻⁵ for Sitagliptin) indicates negligible environmental risk .

Q. How can stability-indicating methods differentiate degradation products from synthesis-related impurities?

- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS/MS identify degradation-specific products. Comparative analysis of impurity profiles from accelerated stability batches vs. synthesis intermediates distinguishes process-related impurities (e.g., nitroso derivatives) from degradation byproducts .

Key Considerations for Method Development

- Chiral Separations : Use polysaccharide CSPs and optimize mobile phase polarity to resolve (R)- and (S)-enantiomers .

- Mass Spectrometry : Employ electrospray ionization (ESI) in positive ion mode for enhanced sensitivity to nitroso impurities .

- Environmental Risk : Model PEC using regional wastewater volumes and population-adjusted excretion rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.